molecular formula C18H20Cl2N2O3S2 B2454443 2-chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide CAS No. 795287-66-0

2-chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide

Cat. No. B2454443
CAS RN: 795287-66-0
M. Wt: 447.39
InChI Key: GEZSYVDHONHARV-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide, also known as DAS-181, is a novel antiviral drug that has shown promising results in preclinical studies. The drug targets sialic acid receptors on the surface of respiratory viruses, including influenza and parainfluenza viruses, and prevents their entry into host cells.

Scientific Research Applications

Conformation and Structure Analysis

Studies have explored the conformations of related acetamides, examining their structures and molecular interactions. For instance, 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide has been investigated for its preferred conformer structure and dipole moment characteristics (Ishmaeva et al., 2015). Similarly, related compounds like 2-chloro-N-(4-chlorophenyl)acetamide have been analyzed for molecular linkage through N—H⋯O hydrogen bonding, delineating structural similarities with other N-substituted acetamides (Gowda et al., 2007).

Vibrational Spectroscopic Analysis

Vibrational spectroscopic techniques such as Raman and Fourier transform infrared spectroscopy have been applied to acetamides to identify their vibrational signatures. This approach, augmented by density functional theory and ab initio calculations, has been utilized to explore the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers, offering insights into the stereo-electronic interactions and stability of these molecules (Mary et al., 2022).

Molecular Docking and Biological Screening

Research has also focused on the synthesis, pharmacological evaluation, and molecular docking of certain acetamides. For example, studies have synthesized N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, revealing their potential as antibacterial agents and moderate inhibitors of specific enzymes. Computational docking with proteins has elucidated the active binding sites of these compounds, indicating a correlation with bioactivity data (Siddiqui et al., 2014).

Crystallographic Studies

Crystallographic studies have provided detailed insights into the molecular conformations and crystal structures of related acetamides. These studies highlight the folded conformations, intramolecular interactions, and orientation of various molecular rings, contributing to our understanding of the molecular geometry and intermolecular contacts within these compounds (Subasri et al., 2017).

properties

IUPAC Name

2-chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3S2/c1-3-22(4-2)27(24,25)15-9-10-17(16(11-15)21-18(23)12-19)26-14-7-5-13(20)6-8-14/h5-11H,3-4,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZSYVDHONHARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide

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